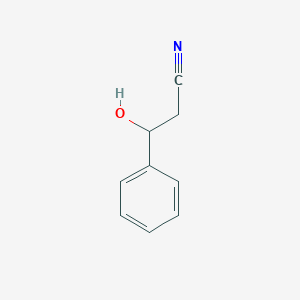

3-Hydroxy-3-phenylpropanenitrile

Description

Significance in Modern Organic Synthesis

The significance of 3-hydroxy-3-phenylpropanenitrile in modern organic synthesis lies in its versatility as a chiral precursor. The presence of both a hydroxyl and a nitrile functional group allows for a wide range of chemical transformations, including oxidation of the alcohol to a ketone or reduction of the nitrile to an amine. This dual reactivity makes it an important intermediate for creating more complex molecules.

A primary focus of research has been the development of stereoselective methods to synthesize its enantiomers. Common synthetic routes include the asymmetric reduction of 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile). evitachem.com This can be achieved through various catalytic systems:

Biocatalysis: Enzymes are used to produce enantiomerically pure products. nih.gov For example, baker's yeast can selectively reduce 3-oxo-3-phenylpropanenitrile to the (S)-enantiomer. evitachem.com A library of baker's yeast reductases overexpressed in Escherichia coli has been screened, identifying four enzymes capable of reducing the substrate to either enantiomer with high enantiomeric excess. georgiasouthern.edu Lipases, such as those from Pseudomonas fluorescens, are used for the kinetic resolution of racemic mixtures of the compound. nih.gov

Asymmetric Catalytic Hydrogenation: This method uses chiral metal complexes, such as those based on rhodium or ruthenium, to reduce the ketone precursor, yielding the desired (R)- or (S)-enantiomer with high selectivity.

These synthetic strategies highlight the compound's role in advancing asymmetric synthesis, a critical area in the production of fine chemicals and pharmaceuticals.

Role in Medicinal Chemistry and Bioactive Compound Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly those used as antidepressants. nih.gov The enantiomeric purity of this precursor is crucial for the efficacy of the final drug products. nih.gov A formal biocatalytic synthesis of both enantiomers of this compound has been demonstrated, providing a pathway to important drugs. georgiasouthern.edu

Its most notable applications are as a precursor to:

Fluoxetine (B1211875) (Prozac): An antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI). georgiasouthern.edu The (S)-enantiomer of this compound is a crucial intermediate in the synthesis of (S)-fluoxetine. nih.govwipo.int

Atomoxetine (B1665822) (Strattera): A medication used to treat attention deficit hyperactivity disorder (ADHD). georgiasouthern.edu The (R)-enantiomer is a key intermediate for synthesizing (R)-atomoxetine. wipo.int

Nisoxetine: Another norepinephrine (B1679862) reuptake inhibitor that has been studied for its antidepressant properties. georgiasouthern.edu

Beyond these established uses, research has indicated that derivatives of this compound may have potential as dual-action inhibitors targeting HIV-1 integrase and reverse transcriptase.

Table 2: Pharmaceuticals Derived from this compound

| Drug Name | Primary Use | Precursor Enantiomer | Source |

|---|---|---|---|

| Fluoxetine | Antidepressant (SSRI) | (S)-3-Hydroxy-3-phenylpropanenitrile | nih.govgeorgiasouthern.edu |

| Atomoxetine | ADHD Treatment | (R)-3-Hydroxy-3-phenylpropanenitrile | georgiasouthern.edu |

| Nisoxetine | Antidepressant (NRI) | (R)- or (S)- enantiomer | georgiasouthern.edu |

Scope and Research Focus of the Review

The primary research focus on this compound is centered on the development of efficient and highly stereoselective synthetic methods. The goal is to produce specific enantiomers in high yield and with high enantiomeric excess (ee), which is critical for their use in pharmaceutical synthesis. georgiasouthern.edu

Key areas of ongoing research include:

Biocatalytic Methods: The use of whole-cell systems (e.g., E. coli) and isolated enzymes (e.g., lipases, reductases) is a major field of investigation. nih.govgeorgiasouthern.edu Studies focus on optimizing reaction conditions, such as temperature and solvent, and using techniques like enzyme immobilization to enhance stability and efficiency. nih.gov For instance, using ionic liquids has been shown to stabilize immobilized lipase (B570770) and improve process efficiency. nih.gov

Chemoenzymatic Processes: These methods combine chemical and enzymatic steps to achieve stereoselective synthesis. A notable process involves the lipase-catalyzed acetylation of the racemic cyanohydrin, followed by separation and hydrolysis to obtain both the (R) and (S) enantiomers in high purity. wipo.int

Asymmetric Hydrogenation: Research continues on discovering and optimizing chiral catalysts, such as rhodium-based complexes, for the asymmetric hydrogenation of 3-oxo-3-phenylpropanenitrile, a process suitable for industrial-scale production. google.com

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes is a significant goal. This includes using green catalysts and solvent-free conditions to improve the sustainability of the synthesis process.

The overarching aim of this research is to provide scalable, cost-effective, and sustainable routes to enantiomerically pure this compound, thereby facilitating the synthesis of vital pharmaceuticals. nih.govnih.gov

Table 3: Overview of Synthesis Methods for Enantiopure this compound

| Synthesis Method | Catalyst/Reagent | Key Features | Source |

|---|---|---|---|

| Biocatalytic Reduction | Baker's yeast reductases (in E. coli) | Can produce either (R) or (S) enantiomer with high enantiomeric excess. | georgiasouthern.edu |

| Kinetic Resolution (Transesterification) | Immobilized Lipase (e.g., from Pseudomonas fluorescens) | Separates racemic mixtures to yield enantiopure forms; process efficiency can be enhanced with ionic liquids. | nih.govwipo.int |

| Asymmetric Catalytic Hydrogenation | Chiral Rhodium or Ruthenium complexes | Direct formation of enantiopure products from the ketone precursor; scalable for industrial application. |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILDHWAXSORHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938065 | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17190-29-3 | |

| Record name | Hydracrylonitrile, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxy 3 Phenylpropanenitrile

Chemical Synthesis Routes and Innovations

The asymmetric synthesis of 3-hydroxy-3-phenylpropanenitrile can be broadly categorized into two main approaches: the reduction of a prochiral ketone precursor and the direct formation of the stereocenter through a carbon-carbon bond-forming reaction.

Asymmetric Reduction Strategies

The asymmetric reduction of the corresponding prochiral ketone, 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile), is a prominent strategy for producing chiral this compound. This approach relies on the use of chiral catalysts to stereoselectively deliver a hydride to the carbonyl group.

Rhodium (Rh) and Ruthenium (Ru) complexes, particularly those featuring chiral phosphine (B1218219) ligands, are powerful catalysts for the asymmetric hydrogenation of ketones. youtube.com These systems are renowned for their high efficiency and enantioselectivity in a wide range of applications. For the reduction of β-keto esters, which are structurally analogous to 3-oxo-3-phenylpropanenitrile, Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems are well-established. harvard.eduresearchgate.net The mechanism generally involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl carbon. nih.gov

Another important class of catalysts for the asymmetric reduction of prochiral ketones are chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts. nih.govtcichemicals.comsigmaaldrich.com These catalysts, when used with a borane (B79455) source, can effectively reduce a variety of ketones to their corresponding chiral alcohols with high enantiomeric excess. organic-chemistry.org The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then coordinates to the ketone, facilitating a stereoselective hydride transfer. nih.gov

| Catalyst System | Substrate Type | Typical Yield (%) | Typical ee (%) | Reference |

| Ru-BINAP | Aromatic β-Keto Esters | >95 | >98 | harvard.eduresearchgate.net |

| Rh-DIPAMP | Enamides | >90 | >95 | youtube.com |

| CBS Catalyst | Aromatic Ketones | >90 | >97 | sigmaaldrich.com |

The stereochemical outcome of the asymmetric reduction is critically dependent on the design of the chiral ligand coordinated to the metal center. For Rhodium and Ruthenium catalysts, bidentate phosphine ligands with axial chirality, such as BINAP, have been extensively studied and optimized. harvard.eduresearchgate.net The C2 symmetry of these ligands reduces the number of possible diastereomeric transition states, leading to higher enantioselectivity. The steric and electronic properties of the phosphine substituents can be fine-tuned to maximize the enantiomeric excess (ee) for a specific substrate.

In the case of CBS catalysts, the chiral scaffold is derived from a chiral amino alcohol. The steric bulk of the substituents on the oxazaborolidine ring plays a crucial role in dictating the facial selectivity of the hydride attack on the coordinated ketone. nih.gov

Nucleophilic Addition and Condensation Reactions

An alternative to the reduction of a pre-formed ketone is the direct construction of the chiral center through a nucleophilic addition reaction.

The direct asymmetric addition of a nucleophilic acetonitrile (B52724) equivalent to benzaldehyde (B42025) represents a highly atom-economical route to this compound. Research has shown that lithioacetonitrile, when complexed with a chiral lithium amide, can add to benzaldehyde asymmetrically. nih.gov The stereochemical outcome of this reaction is highly dependent on the solvent used. For instance, when a specific chiral lithium amide with an internal chelating methoxy (B1213986) group is employed, the reaction in tetrahydrofuran (B95107) (THF) yields (S)-3-hydroxy-3-phenylpropanenitrile with a 55% enantiomeric excess. In contrast, using diethyl ether (DEE) as the solvent leads to the formation of the (R)-enantiomer with a 45% ee. nih.gov This solvent-dependent reversal of stereoselectivity is attributed to the different structures of the mixed dimers formed between lithioacetonitrile and the chiral lithium amide in each solvent. nih.gov

| Chiral Ligand/Amide | Nucleophile | Electrophile | Solvent | Yield (%) | ee (%) | Enantiomer | Reference |

| Chiral Lithium Amide | Lithioacetonitrile | Benzaldehyde | THF | - | 55 | (S) | nih.gov |

| Chiral Lithium Amide | Lithioacetonitrile | Benzaldehyde | DEE | - | 45 | (R) | nih.gov |

The synthesis of this compound via a Michael addition approach using 3-oxo-3-phenylpropanenitrile is not a conventional or commonly reported method. A Michael addition is characterized by the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For 3-oxo-3-phenylpropanenitrile to be involved in a Michael reaction to form the target compound, it would need to act as a Michael acceptor. However, it lacks the requisite α,β-unsaturation for a canonical Michael addition.

Alternatively, the enolate of 3-oxo-3-phenylpropanenitrile can act as a Michael donor, adding to various Michael acceptors. For instance, it has been shown to undergo a regioselective Michael addition to the carbon-carbon double bond of linear conjugated enynones. nih.gov This reaction, however, leads to the formation of polyfunctional δ-diketones, not this compound. nih.gov The direct synthesis of this compound via a Michael addition pathway as outlined is not well-documented in scientific literature, suggesting this may be a theoretically challenging or unconventional route. Another potential, though less direct, pathway could involve a Reformatsky-type reaction, which utilizes organozinc reagents to add to carbonyl compounds. organic-chemistry.orgwikipedia.org While not a Michael addition, it represents an alternative condensation strategy.

Regioselective Ring-Opening Reactions

Styrene (B11656) Oxide Transformations with Cyanide

A primary and well-established method for synthesizing this compound is the regioselective nucleophilic ring-opening of styrene oxide. This reaction typically employs alkali metal cyanides, such as sodium or potassium cyanide, in hydroalcoholic conditions. The cyanide ion (CN-) acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of styrene oxide. This process results in the formation of the desired vicinal cyanohydrin structure.

The reaction is known for its high regio- and stereoselectivity, yielding the product in excellent quantities with minimal by-products when conducted under mild temperature conditions (20-40°C). The mechanism involves the activation of the epoxide by a proton source, followed by the backside attack of the cyanide ion, leading to the anti-Markovnikov product. A proposed catalytic cycle for a similar reaction involving the ring-opening of styrene oxide with sodium cyanoborohydride catalyzed by a hafnium-based metal-organic framework (Hf-NU-1000) suggests that the epoxide is activated through hydrogen bonding with the catalyst's acidic protons, facilitating the nucleophilic attack at the benzylic carbon in an SN2 fashion. researchgate.net

While effective, the use of highly toxic cyanide reagents necessitates careful handling and disposal, prompting the exploration of safer, cyanide-free alternatives.

Cyanide-Free Routes to β-Hydroxy Nitriles

In response to the hazards associated with cyanide, significant research has been dedicated to developing cyanide-free synthetic routes for β-hydroxy nitriles. These methods aim to provide greener and safer alternatives without compromising efficiency. semanticscholar.orgresearchgate.net

One prominent strategy involves the use of aldoxime dehydratases (Oxd). semanticscholar.orgresearchgate.netresearchgate.net These enzymes catalyze the dehydration of aldoximes, which can be readily prepared from the condensation of aldehydes with hydroxylamine, to form the corresponding nitriles. semanticscholar.orgresearchgate.netnih.gov This biocatalytic approach is advantageous as it operates under mild conditions and in aqueous media, generating water as the only byproduct. semanticscholar.orgnih.gov This method has been successfully applied to the synthesis of various nitriles, demonstrating its potential as a sustainable alternative to traditional cyanidation reactions. semanticscholar.orgresearchgate.net

Another innovative cyanide-free method is the van Leusen reaction, which utilizes p-tosylmethyl isocyanide (TosMIC) as a precursor to convert ketones into nitriles. rsc.org This reaction has been adapted to a continuous flow process, allowing for a rapid and scalable synthesis of aryl nitriles under mild conditions with an improved safety profile. rsc.org Furthermore, a practical method for generating acylcyanides without external cyanide sources has been developed, relying on the mild ruthenium-catalyzed selective C-H-oxidation of benzylic nitriles. nih.gov

Aldol (B89426) Reaction Chemistry in Related Compound Synthesis

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a pathway to β-hydroxy carbonyl compounds. lumenlearning.com In its classic form, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. lumenlearning.com This reaction is highly versatile and can be adapted for the synthesis of β-hydroxy nitriles.

The nitrile aldol reaction, a variation of the classic aldol reaction, involves the reaction of a nitrile-stabilized carbanion with an aldehyde or ketone. For instance, (trimethylsilyl)acetonitrile (B92778) can react with an aldehyde in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to yield β-hydroxynitrile derivatives. richmond.edu This method avoids the need to pre-form and purify the nucleophile, proceeding in a one-pot fashion. richmond.edu

Furthermore, copper-catalyzed transfer aldol-type reactions of β-hydroxy nitriles with aldehydes have been reported, enabling the chemo- and stereoselective synthesis of (E)-α,β-unsaturated nitriles. researchgate.net This reaction is proposed to proceed through a retro-aldol/aldol two-stage mechanism. researchgate.net These aldol-based methodologies offer a powerful and flexible approach to constructing the β-hydroxy nitrile scaffold found in this compound and related compounds.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and sustainability. nih.gov Chemoenzymatic processes, which combine chemical and enzymatic steps, are particularly valuable for the synthesis of chiral compounds like this compound. wipo.int

Enzyme-Catalyzed Synthesis

Lipases are a class of enzymes widely used in organic synthesis due to their stability in organic solvents and their ability to catalyze reactions with high regio- and enantioselectivity without the need for cofactors. nih.govjocpr.comnih.gov One of their key applications is the kinetic resolution of racemic mixtures. jocpr.com

In the context of this compound, lipase-mediated kinetic resolution is a crucial step for obtaining enantiomerically pure forms of the compound, which are essential for the synthesis of certain active pharmaceutical ingredients. nih.gov This process involves the selective acylation or deacylation of one enantiomer in a racemic mixture, allowing for the separation of the two.

For example, lipase (B570770) from Pseudomonas fluorescens immobilized on modified silica (B1680970) nanoparticles has been used for the kinetic resolution of racemic this compound via transesterification. nih.gov In this process, the lipase selectively catalyzes the transfer of an acyl group (e.g., from an acetylating agent) to one of the enantiomers, resulting in an esterified product and the unreacted alcohol of the other enantiomer. nih.govwipo.int The efficiency and enantioselectivity of this resolution can be enhanced by the addition of ionic liquids. nih.gov Studies have shown that using lipase in hexane (B92381) with the addition of 1% (w/v) [BMIM]Cl can lead to a process efficiency of 97.4% and an enantiomeric excess (ee%) of 79.5% for the (S)-enantiomer. nih.gov

The choice of lipase and reaction conditions, such as the solvent and acyl donor, is critical for achieving high enantioselectivity. nih.govnih.gov Lipases from Pseudomonas cepacia and Candida antarctica have also shown effectiveness in resolving similar aromatic β-hydroxy nitriles. nih.govnih.gov This enzymatic approach provides a highly effective method for producing enantiopure this compound, a vital building block in pharmaceutical synthesis.

| Enzyme | Support | Reaction Type | Acyl Donor | Solvent | Additive | Efficiency (%) | Enantiomeric Excess (ee%) | Reference |

| Pseudomonas fluorescens lipase | Amine-modified silica | Transesterification | Not Specified | Hexane | 1% (w/v) [BMIM]Cl | 97.4 | 79.5 | nih.gov |

Table 1: Lipase-Mediated Kinetic Resolution of this compound

Bioreduction and Microbial Conversion Technologies (e.g., Rhodococcus glutinis)

Whole-cell biocatalysis presents a cost-effective method for performing reductions, as it avoids the need for enzyme purification. Various microorganisms, including baker's yeast and fungi like Curvularia lunata, have been reported to enantioselectively reduce β-ketonitriles. acs.org However, a significant drawback of using whole-cell systems can be the formation of byproducts. For example, the reduction of aromatic β-ketonitriles by some whole-cell biocatalysts is often accompanied by an unwanted α-ethylation reaction. acs.orgnih.gov The use of isolated recombinant enzymes can circumvent this issue. acs.org

Enzyme Engineering and Directed Evolution for Enhanced Selectivity

The natural catalytic properties of enzymes are not always optimal for industrial applications. Enzyme engineering and directed evolution are powerful tools to tailor enzymes with desired characteristics, such as enhanced selectivity, activity, and stability. chimia.chnih.gov

Directed evolution has been successfully applied to P450pyr monooxygenase to improve its enantioselectivity for hydroxylation reactions. rsc.org By creating and screening libraries of enzyme mutants, researchers have been able to identify variants with significantly enhanced properties. For example, a triple mutant of P450pyr was developed that increased the product ee from 53% to 98% for a specific hydroxylation reaction. rsc.org Similar strategies can be envisioned for developing highly selective reductases for the synthesis of this compound.

Rational engineering, guided by the enzyme's structure, has also been employed to improve enzyme function. mdpi.com By identifying key amino acid residues in the active site, mutations can be introduced to alter substrate binding and enhance catalytic performance. nih.gov

Multi-Enzymatic Cascade Processes

Multi-enzymatic cascade reactions, where several enzymatic steps are combined in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and elimination of intermediate purification steps. mdpi.comrug.nl These cascades can be designed to run simultaneously or sequentially. tandfonline.comtandfonline.comresearchgate.net

A prime example relevant to this compound is the combination of an alcohol dehydrogenase (ADH) and a nitrile hydratase (NHase) for the synthesis of chiral β-hydroxyamides from β-ketonitriles. tandfonline.comtandfonline.com In such a cascade, the ADH first catalyzes the asymmetric reduction of the ketone to the chiral β-hydroxy nitrile, which is then immediately converted by the NHase to the corresponding amide. tandfonline.comtandfonline.com This approach has been shown to achieve high conversions and excellent enantioselectivity. tandfonline.comtandfonline.comresearchgate.net The optimization of these cascade reactions involves careful selection of enzymes and reaction conditions to ensure compatibility and efficiency. mdpi.com

Emerging and Sustainable Synthetic Technologies

The development of sustainable synthetic methods is a key goal in modern chemistry. For the synthesis of this compound, emerging technologies focus on the use of environmentally friendly catalysts and reaction media.

Biocatalytic methods, as detailed in the sections above, are at the forefront of sustainable synthesis due to their use of renewable catalysts (enzymes) and mild reaction conditions. nih.gov The use of immobilized enzymes further enhances sustainability by allowing for enzyme reuse. nih.gov

In addition to biocatalysis, the use of green catalysts from renewable sources is being explored. For instance, Water Hyacinth Ash (WHA) has been investigated as a green, heterogeneous catalyst for the synthesis of β-amino nitrile derivatives, a reaction class related to the synthesis of this compound.

Electrochemical Catalysis for Enantioselective Production

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high efficiency and selectivity under mild conditions. In the context of producing chiral molecules, enantioselective electrosynthesis represents a cutting-edge approach. Research has demonstrated the feasibility of producing both enantiomers of this compound with high enantiomeric excess (ee) through electrochemical methods. mdpi.com

This process often involves the reduction of a precursor molecule, 3-oxo-3-phenylpropanenitrile, at an electrode surface in the presence of a chiral mediator or catalyst. By carefully controlling the reaction parameters, such as the electrode material, solvent, and catalyst, it is possible to direct the stereochemical outcome of the reaction. mdpi.com Enzymatic electrosynthesis, which integrates the high selectivity of enzymes with the efficiency of electrochemical regeneration, is a particularly promising avenue. This can be achieved through either direct or indirect electron transfer between the electrode and the enzyme. mdpi.com

Recent findings have highlighted successful enantioselective electrochemical syntheses, achieving high purity for both the (R) and (S) enantiomers. mdpi.com

| Enantiomer | Achieved Enantiomeric Excess (ee) |

| (R)-3-hydroxy-3-phenylpropanenitrile | 96.8% |

| (S)-3-hydroxy-3-phenylpropanenitrile | 94.6% |

| Data sourced from a 2023 study on enantioselective catalytic electrochemical transformations. mdpi.com |

This level of stereocontrol, achieved through electrochemical means, underscores the potential of this technology to provide access to enantiopure pharmaceutical intermediates. mdpi.com

Green Chemistry Principles in Synthesis Design

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. wordpress.comyoutube.com These principles advocate for methodologies that are safer, more energy-efficient, and minimize waste. youtube.com

A core tenet of green chemistry is the reduction or replacement of volatile organic solvents, which pose environmental and health risks. rsc.org The ideal scenario is to conduct reactions without any solvent; if a solvent is necessary, water is a highly preferred choice due to its safety and environmental compatibility. rsc.orgmdpi.com

Aqueous Medium Reactions: The synthesis of related cyanohydrins has been successfully demonstrated in aqueous or hydroalcoholic systems. For instance, the isomer 3-hydroxy-2-phenylpropanenitrile (B1609979) can be synthesized via the regioselective ring-opening of styrene oxide using alkali metal cyanides in a hydroalcoholic medium. This method is notable for its mild conditions and high yield.

| Reaction | Reagents | Medium | Conditions | Yield |

| Regioselective Ring Opening | Styrene oxide, Sodium Cyanide (NaCN) | Hydroalcoholic | 20-40°C, 8-10 h | >98% |

| Data for the synthesis of the related compound 3-hydroxy-2-phenylpropanenitrile. |

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste entirely. dergipark.org.trresearchgate.net While specific solvent-free methods for this compound are emerging, research on related compounds demonstrates the viability of this approach. For example, β-amino carbonyl/nitrile derivatives can be synthesized under solvent-free conditions using Water Hyacinth Ash (WHA) as a green, heterogeneous catalyst. Such methods often require only stoichiometric amounts of starting materials, and in some cases, the product can be isolated without a complex work-up, making the process inherently waste-free. dergipark.org.tr

Minimizing waste is a fundamental goal of green chemistry, often approached through the lens of atom economy and the use of catalytic processes. youtube.comrepec.org

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a prime example of a waste-reducing technology. nih.govnih.gov Enzymes operate with high selectivity under mild conditions and can often be recycled and reused. In the synthesis of this compound, biocatalytic kinetic resolution is a key technique. This process uses an enzyme, such as a lipase, to selectively acylate one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers. nih.govwipo.int To enhance enzyme stability and process efficiency, ionic liquids have been successfully employed as additives. nih.govnih.gov

| Enzyme System | Additive | Process Efficiency | Enantiomeric Excess (ee) |

| Lipase immobilized on amine-modified silica | 1% (w/v) [BMIM]Cl in hexane | 97.4% | 79.5% |

| Data from a 2023 study on the biocatalytic resolution of this compound. nih.govnih.gov |

By using catalytic rather than stoichiometric reagents, biocatalysis significantly reduces the amount of chemical waste generated per unit of product. youtube.com

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is revolutionizing chemical manufacturing, particularly in the pharmaceutical industry. nih.govresearchgate.netresearchgate.net This technology offers numerous advantages, including enhanced safety, improved heat transfer, precise control over reaction parameters, and the ability to integrate multiple synthesis and purification steps into a single, automated process. nih.govnih.gov

The application of flow chemistry is particularly advantageous for processes that are difficult to scale up in batch mode, such as highly exothermic reactions or those involving hazardous intermediates. nih.gov Electrochemical syntheses are well-suited for integration into flow systems. Electrochemical flow cells with a "narrow-gap" design provide a high electrode surface-to-volume ratio, ensuring efficient conversion and excellent temperature control, which can be challenging in large batch reactors.

While specific literature detailing a fully continuous flow synthesis of this compound is emerging, the synthesis of structurally similar compounds and APIs has been successfully demonstrated in flow. researchgate.netnih.gov For example, the efficient asymmetric synthesis of 3-substituted-3-hydroxyoxindoles has been achieved under continuous flow conditions. researchgate.net Given the successful application of both electrochemical and biocatalytic methods to produce this compound, adapting these processes to a continuous flow setup is a logical and promising step toward a more efficient, scalable, and sustainable manufacturing route. rsc.org

Chemical Reactivity and Transformation Mechanisms

Functional Group Interconversions of 3-Hydroxy-3-phenylpropanenitrile

The hydroxyl and nitrile moieties of this compound are the primary sites of its chemical reactivity, enabling a variety of functional group interconversions. These transformations include oxidation of the alcohol, reduction of the nitrile, and substitution of the hydroxyl group.

Oxidation Pathways and Product Derivatives (e.g., Ketones, Carboxylic Acids)

The secondary alcohol functionality in this compound can be oxidized to yield either a ketone or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Ketones: Mild oxidizing agents can selectively convert the hydroxyl group to a carbonyl group, yielding 3-oxo-3-phenylpropanenitrile. Common reagents for this transformation include chromium trioxide (CrO₃) and other Cr(VI) reagents. The reaction involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to produce the ketone.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can cleave the carbon-carbon bond adjacent to the hydroxyl group, leading to the formation of benzoic acid. Alternatively, if the nitrile group is hydrolyzed to a carboxylic acid first, subsequent oxidation of the hydroxyl group can yield 3-carboxy-3-phenylpropanoic acid. Enzymatic hydrolysis using nitrilase has also been shown to convert the nitrile group to a carboxylic acid. researchgate.net

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Chromium trioxide (CrO₃) | 3-Oxo-3-phenylpropanenitrile | Oxidation of secondary alcohol |

| This compound | Potassium permanganate (KMnO₄) | Benzoic acid | Oxidative cleavage |

| This compound | 1. Nitrilase2. Oxidizing agent | 3-Carboxy-3-phenylpropanoic acid | Enzymatic hydrolysis and oxidation |

Reduction Pathways and Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine, yielding 3-amino-3-phenylpropan-1-ol. This transformation is typically achieved using powerful reducing agents.

Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of nitriles to primary amines. researchgate.net The reaction proceeds via nucleophilic attack of a hydride ion on the nitrile carbon, followed by successive hydride transfers and subsequent workup to afford the amine. Another method involves catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C). researchgate.net

The resulting 3-amino-3-phenylpropan-1-ol is a valuable chiral building block for the synthesis of various pharmaceutical compounds.

Table 2: Reduction Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Lithium aluminum hydride (LiAlH₄), followed by workup | 3-Amino-3-phenylpropan-1-ol | Nitrile reduction |

| This compound | Hydrogen gas (H₂), Palladium on carbon (Pd/C) | 3-Amino-3-phenylpropan-1-ol | Catalytic hydrogenation |

Substitution Reactions of the Hydroxyl Group (e.g., Halides, Ethers)

The hydroxyl group of this compound can be converted into a better leaving group, facilitating its substitution by various nucleophiles to form derivatives such as halides and ethers.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl group with a chlorine or bromine atom, respectively. researchgate.net These reactions typically proceed through an intermediate where the hydroxyl group is converted into a good leaving group (e.g., a chlorosulfite ester), which is then displaced by the halide ion in an Sₙ2 reaction.

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The success of this Sₙ2 reaction is generally higher with primary alkyl halides.

Stereochemical Aspects in Chemical Transformations

The central carbon atom bonded to the hydroxyl, phenyl, and cyanoethyl groups in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-3-Hydroxy-3-phenylpropanenitrile. The stereochemistry of this center is crucial as it often dictates the biological activity of downstream products, particularly in pharmaceutical applications.

The stereoselective synthesis of a single enantiomer of this compound is therefore of significant interest. A common and effective method is the asymmetric reduction of the prochiral ketone, 3-oxo-3-phenylpropanenitrile. This can be achieved with high enantioselectivity using chiral catalysts, such as those based on rhodium or ruthenium, in the presence of a hydrogen source. Biocatalytic reductions using microorganisms or isolated enzymes also offer excellent stereocontrol.

Furthermore, chemoenzymatic methods have been developed for the stereoselective preparation of both (R) and (S) enantiomers. One such process involves the reaction of the racemic cyanohydrin with an acetylating agent in the presence of a lipase (B570770). This results in the kinetic resolution of the enantiomers, allowing for their separation. core.ac.uk

Reaction Kinetics and Thermodynamic Considerations in Transformations

The rates and equilibria of the chemical transformations of this compound are governed by kinetic and thermodynamic principles. While specific quantitative data for this compound is not extensively available in the public domain, general principles for analogous reactions provide valuable insights.

Oxidation: The kinetics of the oxidation of secondary alcohols, such as the hydroxyl group in this compound, are influenced by factors like the nature of the oxidant, substrate structure, and reaction conditions. For the oxidation of benzyl (B1604629) alcohols, studies have shown that the reaction is often first order with respect to both the oxidant and the alcohol. The presence of electron-donating groups on the phenyl ring can accelerate the reaction rate, while electron-withdrawing groups tend to slow it down. The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide information about the transition state of the reaction. For example, a negative entropy of activation often suggests a more ordered transition state.

Reduction: The reduction of the nitrile group is a thermodynamically favorable process. The kinetics of nitrile reduction can vary significantly depending on the reducing agent and the substrate. Catalytic hydrogenation, for instance, is a complex process involving adsorption of the reactants onto the catalyst surface. The rate is influenced by factors such as hydrogen pressure, temperature, and the nature of the catalyst and solvent. Reductions of aromatic nitriles with electron-withdrawing groups on the aromatic ring are generally faster than those with electron-donating groups. nih.gov

Substitution: Substitution reactions of the hydroxyl group, particularly those proceeding via an Sₙ2 mechanism, are highly dependent on the nature of the leaving group, the nucleophile, the solvent, and steric hindrance around the reaction center. The conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, is a key step that significantly impacts the reaction kinetics.

Table 3: General Kinetic and Thermodynamic Parameters for Analogous Reactions

| Reaction Type | Analogous Reaction | Key Kinetic/Thermodynamic Factors | General Observations |

| Oxidation of Secondary Alcohol | Oxidation of Benzyl Alcohols | Reaction order, Hammett plot (ρ value), Activation parameters (ΔH‡, ΔS‡) | Reaction is often first order in oxidant and alcohol. Electron-donating groups on the phenyl ring typically increase the reaction rate (negative ρ value). |

| Reduction of Nitrile | Reduction of Aromatic Nitriles | Nature of reducing agent, Catalyst type, Substituent effects | Strong reducing agents like LiAlH₄ are effective. Catalytic hydrogenation conditions (catalyst, pressure, temperature) are crucial. Electron-withdrawing groups on the aromatic ring can accelerate the reaction. |

| Stereoselective Reduction | Asymmetric Reduction of β-Hydroxy Ketones | Chiral catalyst/reagent, Temperature, Diastereoselectivity | Low temperatures often favor higher stereoselectivity. The choice of chiral ligand or catalyst is critical in determining the stereochemical outcome. |

Note: The data in this table is based on general principles and findings for reactions of compounds analogous to this compound and may not represent the exact parameters for this specific compound.

Applications in Advanced Synthesis and Pharmaceutical Intermediates

Building Block for Complex Molecular Architectures

The reactivity of the hydroxyl and nitrile moieties, coupled with the chirality of the molecule, establishes 3-Hydroxy-3-phenylpropanenitrile as a fundamental component in the synthesis of diverse and complex organic structures.

This compound serves as a valuable intermediate in the production of a range of agrochemicals and fine chemicals. Its structural features can be manipulated through various chemical reactions to introduce different functionalities, leading to the creation of novel compounds with desired properties for agricultural and industrial applications. The versatility of this compound allows for its incorporation into larger, more complex molecules, contributing to the development of new and effective products in these sectors.

The functional groups within this compound make it a suitable starting material for the synthesis of various heterocyclic compounds. Through cyclization reactions, the nitrile and hydroxyl groups can participate in the formation of ring structures containing heteroatoms such as nitrogen and oxygen. For instance, β-hydroxyamides, which can be derived from this compound, are recognized as important building blocks in heterocyclic chemistry, leading to the preparation of classes of compounds like β-lactams, oxazolidinones, 1,4-diazepanes, azetidines, and pyrrolidines. researchgate.net These heterocyclic systems are prevalent in many biologically active molecules and functional materials.

Key Intermediate in Pharmaceutical Synthesis

The chirality and functional group arrangement of this compound make it a crucial precursor in the asymmetric synthesis of numerous pharmaceutical agents. Its use allows for the stereoselective production of drugs, which is often critical for their efficacy and safety.

Enantiomerically pure forms of this compound are pivotal in the synthesis of several widely used antidepressants. A chemoenzymatic process involving lipase-catalyzed resolution of racemic this compound provides access to both the (R) and (S) enantiomers in high enantiomeric purity. researchgate.netwipo.int These chiral intermediates are then converted into the respective enantiomers of important antidepressant drugs.

For example, (S)-3-hydroxy-3-phenylpropanenitrile is a key precursor for the synthesis of (S)-fluoxetine. wipo.int Similarly, the enantiopure forms of this nitrile are utilized in enantioconvergent routes to produce the (R)- and (S)-enantiomers of atomoxetine (B1665822), nisoxetine, and norfluoxetine. researchgate.net Tomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, is also synthesized using this compound as a starting material. researchgate.netwipo.int The synthesis of these antidepressants often involves the reduction of the nitrile group to a primary amine, followed by further chemical modifications.

| Antidepressant | Chiral Precursor | Therapeutic Use |

|---|---|---|

| Fluoxetine (B1211875) | (S)-3-Hydroxy-3-phenylpropanenitrile | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) |

| Atomoxetine | (R)-3-Hydroxy-3-phenylpropanenitrile | Norepinephrine Reuptake Inhibitor (NRI) for ADHD |

| Nisoxetine | Enantiopure this compound | Selective Norepinephrine Reuptake Inhibitor (NRI) |

| Norfluoxetine | Enantiopure this compound | Active metabolite of Fluoxetine |

| Tomoxetine | (R)-3-Hydroxy-3-phenylpropanenitrile | Norepinephrine Reuptake Inhibitor (NRI) for ADHD |

Beyond the well-known antidepressants, this compound is a precursor for other bioactive compounds, including those that act on the adrenergic system. nih.gov Adrenergic agents are a class of drugs that interact with adrenergic receptors, which are involved in regulating various physiological processes. nih.gov For instance, atomoxetine and nisoxetine, synthesized from this nitrile, are selective norepinephrine reuptake inhibitors, a key mechanism of action for many adrenergic agents. researchgate.netnih.gov The versatility of the nitrile's structure allows for the synthesis of a variety of 3-amino-3-phenylpropanol derivatives, which form the core of many biologically active molecules. This includes compounds with potential applications in treating a range of conditions due to their interaction with specific biological targets.

Strategies for Enantioconvergent Routes

Enantioconvergent synthesis represents a highly efficient approach to producing a single, desired enantiomer from a racemic mixture, theoretically achieving a 100% yield. This is a significant advantage over classical kinetic resolution, which has a maximum theoretical yield of 50%. The core principle of enantioconvergent synthesis lies in the in situ racemization of the undesired enantiomer, allowing it to be continuously converted into the desired product. Two primary strategies have emerged as powerful tools for the enantioconvergent synthesis of this compound: dynamic kinetic resolution (DKR) and the asymmetric reduction of a prochiral precursor.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful technique that combines the enantioselectivity of a catalyst (often an enzyme) with a second catalyst that facilitates the rapid racemization of the starting material. This ensures that the slower-reacting enantiomer is continuously converted into the faster-reacting one, which is then transformed into the desired product.

In the context of this compound, DKR typically involves the enzymatic acylation of one enantiomer of the racemic alcohol, while a metal catalyst, often ruthenium-based, simultaneously racemizes the unreacted alcohol. This chemoenzymatic approach allows for the conversion of the entire racemic mixture into a single, enantiomerically enriched acylated product.

Detailed Research Findings:

Research into the DKR of structurally similar β-hydroxy acids has demonstrated the feasibility of this approach. For instance, the dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids has been successfully achieved by combining an enzymatic esterification with a metal-catalyzed racemization of the substrate. rsc.org This provides strong evidence for the applicability of similar systems to this compound. Studies on the kinetic resolution of this compound itself using immobilized Pseudomonas fluorescens lipase (B570770) have shown promising results, achieving a high process efficiency and significant enantiomeric excess of the (S)-enantiomer. While this is a kinetic resolution and not a DKR, it establishes the enzymatic selectivity necessary for a successful DKR.

The combination of enzymatic resolution with a ruthenium catalyst for the in situ racemization of the alcohol is a well-established strategy for a variety of chiral alcohols. nih.gov The success of these chemoenzymatic DKR processes relies on the compatibility of the enzyme and the metal catalyst, allowing them to function optimally under the same reaction conditions without mutual inhibition. nih.gov

Table 1: Chemoenzymatic Dynamic Kinetic Resolution of Related β-Hydroxy Compounds

| Substrate | Enzyme | Racemization Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 3-Hydroxy-3-(4-nitrophenyl)propanoic acid | Lipase | Metal Catalyst | Ethyl (R)- or (S)-3-hydroxy-3-(4-nitrophenyl)propanoate | 89 | High | rsc.org |

| δ-Hydroxy esters | Lipase | Ruthenium Catalyst | δ-Lactones | up to 92 | up to 99 |

Asymmetric Reduction of 3-Oxo-3-phenylpropanenitrile

An alternative and highly effective enantioconvergent strategy is the asymmetric reduction of the prochiral ketone, 3-oxo-3-phenylpropanenitrile. In this approach, a chiral catalyst, typically a transition metal complex with a chiral ligand, facilitates the addition of a hydride to the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol, this compound.

Detailed Research Findings:

The asymmetric transfer hydrogenation of β-ketonitriles using ruthenium catalysts is a well-documented and efficient method for producing enantiomerically enriched β-hydroxy nitriles. These reactions often employ a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral ruthenium complex. The choice of the chiral ligand is critical for achieving high enantioselectivity.

For example, the asymmetric transfer hydrogenation of various ketones using Noyori-type ruthenium catalysts is known to produce the corresponding alcohols with excellent yields and enantiomeric excesses. This methodology has been successfully applied to a wide range of substrates, indicating its potential for the efficient synthesis of chiral this compound.

Enzymatic reduction of β-ketonitriles also presents a green and highly selective alternative. Carbonyl reductases, often from microbial sources, can reduce 3-oxo-3-phenylpropanenitrile to either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. The selection of the appropriate enzyme is key to controlling the stereochemical outcome. For instance, the enzymatic reduction of 3-oxopentanenitrile (B1588766) using a novel acetoacetyl-CoA reductase from Achromobacter denitrificans has been shown to produce (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess, demonstrating the power of this biocatalytic approach. nih.gov

Table 2: Asymmetric Reduction of Prochiral Ketones to Chiral β-Hydroxy Nitriles

| Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 3-Oxopentanenitrile | Acetoacetyl-CoA reductase (AdKR) | (R)-3-Hydroxypentanenitrile | - | >99 | nih.gov |

| Various Ketones | Noyori-type Ru-catalyst | Chiral Alcohols | High | High |

Mechanistic Insights and Computational Chemistry

Computational Modeling of Reaction Pathways

The formation and subsequent reactions of 3-hydroxy-3-phenylpropanenitrile can be modeled using various computational techniques to understand the energetics and structural changes that occur.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, including the identification of transition states and the calculation of their energies.

Transition State Analysis: The synthesis of this compound typically involves the nucleophilic addition of a cyanide ion to benzaldehyde (B42025), followed by protonation, or the reduction of a β-ketonitrile. DFT calculations can model the energy profile of these reaction pathways. For instance, in the hydrocyanation of an aldehyde, DFT can be used to locate the transition state structure for the C-C bond formation. The energy barrier calculated for this transition state is crucial for determining the reaction rate.

A plausible mechanism for a related reaction, the nickel-catalyzed hydrocyanation of butadiene, was elucidated using DFT. mdpi.com This study demonstrated how DFT can identify key intermediates and rate-determining steps. For example, the methylallyl rearrangement was found to be the rate-determining step in the formation of one of the products, with a calculated relative free energy of 12.6 kcal/mol for the transition state. mdpi.com Similar calculations could be applied to the synthesis of this compound to understand the factors controlling its formation.

Chemical Shift Simulation: DFT can also be used to simulate Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, a theoretical NMR spectrum can be generated. These simulated spectra can be compared with experimental data to confirm the structure of the compound. For example, methods like the GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of ¹H and ¹³C NMR chemical shifts.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly well-suited for studying the influence of the solvent on a reaction. easychair.org

Solvent Effects: The solvent can significantly impact reaction rates and outcomes by stabilizing or destabilizing reactants, products, and transition states. MD simulations can explicitly model the interactions between the solute (this compound or its precursors) and the surrounding solvent molecules. easychair.orgeasychair.org By analyzing the trajectories of the solvent molecules, one can understand the structure of the solvation shell and how it changes during the course of a reaction. mdpi.com For example, MD simulations can reveal the preferential organization of water or organic solvent molecules around the hydroxyl and nitrile groups of the compound, which can influence its reactivity. mdpi.comnih.gov

Interactions: MD simulations can provide detailed insights into the non-covalent interactions, such as hydrogen bonds, between the solute and the solvent. mdpi.com For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a molecular-level explanation for the observed solvent effects. In the context of enzymatic reactions, MD simulations can also model the interaction of the substrate with the enzyme's active site and the surrounding water molecules, which is crucial for understanding the catalytic mechanism. rsc.org

Prediction of Reactivity and Stereoselectivity

This compound possesses a chiral center at the carbon bearing the hydroxyl group. Therefore, controlling the stereoselectivity of its synthesis is of great importance, particularly for pharmaceutical applications. Computational methods can be employed to predict the stereochemical outcome of a reaction.

For the enantioselective synthesis of cyanohydrins, enzymes such as hydroxynitrile lyases (HNLs) are often used. researchgate.net Computational docking and MD simulations can be used to model the binding of the substrate (e.g., benzaldehyde) in the active site of the (R)- or (S)-selective HNL. By comparing the binding energies and the orientation of the substrate in the active site for the formation of the two possible enantiomers, a prediction of the stereoselectivity can be made. nih.gov

For instance, in a study on an HNL from Parafontaria laminata, a computational structure-guided directed evolution approach was used to improve the enantioselectivity of the synthesis of a chloromandelonitrile. nih.govacs.org Enzyme–substrate docking simulations were performed to identify key amino acid residues in the active site. A mutant enzyme, PlamHNL-N85Y, showed a higher conversion and enantiomeric excess (98.2% ee) compared to the wild type (90% ee), demonstrating the power of combining computational prediction with experimental work. nih.govacs.org

The following table summarizes the improvement in enantioselectivity for the synthesis of (R)-2-chloromandelonitrile using a computationally-guided mutant of hydroxynitrile lyase.

| Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) |

| Wild Type PlamHNL | 76 | 90.0 |

| N85Y Mutant PlamHNL | 91 | 98.2 |

Data sourced from a study on improving hydroxynitrile lyase enantioselectivity. nih.gov

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies can establish a quantitative relationship between the molecular structure of a compound and its reactivity. For this compound, this involves understanding how its functional groups (hydroxyl, nitrile, and phenyl) influence its chemical properties.

Computational methods can be used to calculate various molecular descriptors that correlate with reactivity. These descriptors include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to act as a nucleophile or an electrophile. The HOMO-LUMO gap can provide information about the chemical stability of the molecule.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict where the molecule is likely to be attacked by other reagents.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the reactivity of different sites within the molecule.

By systematically modifying the structure of this compound (e.g., by introducing substituents on the phenyl ring) and calculating these descriptors, a structure-reactivity relationship can be established. For example, introducing an electron-withdrawing group on the phenyl ring would be expected to lower the energy of the LUMO, making the benzylic carbon more electrophilic. Conversely, an electron-donating group would raise the HOMO energy, making the phenyl ring more susceptible to electrophilic attack. These theoretical predictions can then be validated by experimental studies.

Advanced Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignmentsemanticscholar.orgsigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-Hydroxy-3-phenylpropanenitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity and stereochemistry.

¹H NMR and ¹³C NMR Spectral Analysis for Characteristic Signalssemanticscholar.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.35–7.46 ppm. The methine proton (CH-OH) attached to the hydroxyl group and the phenyl ring is observed as a triplet at approximately 5.03 ppm. The methylene (B1212753) protons (CH₂) adjacent to the nitrile group appear as a doublet at around 2.69 ppm. A broad singlet, which can be attributed to the hydroxyl proton (-OH), is also present in the spectrum. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. The carbon atom of the nitrile group (C≡N) resonates at approximately 118.3 ppm. The carbon atom bearing the hydroxyl group (CH-OH) is found at about 70.4 ppm. The methylene carbon (CH₂) shows a signal at around 23.7 ppm. The aromatic carbons of the phenyl ring exhibit signals in the region of 125.1 to 142.6 ppm, with the ipso-carbon (the carbon attached to the rest of the molecule) appearing at the downfield end of this range. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35–7.46 | m | 5H | Aromatic protons (C₆H₅) |

| 5.03 | t | 1H | Methine proton (CH-OH) |

| 3.71 | br. s | 1H | Hydroxyl proton (OH) |

| 2.69 | d | 2H | Methylene protons (CH₂) |

| Data obtained in CDCl₃ at 500 MHz rsc.org |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.6 | Ipso-aromatic carbon |

| 128.6 | Aromatic carbons |

| 128.3 | Aromatic carbons |

| 125.1 | Aromatic carbons |

| 118.3 | Nitrile carbon (C≡N) |

| 70.4 | Methine carbon (CH-OH) |

| 23.7 | Methylene carbon (CH₂) |

| Data obtained in CDCl₃ at 125 MHz rsc.org |

Computational Methods for Resolving Conflicting NMR Assignmentssemanticscholar.org

In instances where experimental NMR data may be ambiguous or conflicting, computational methods serve as a powerful tool for verification and assignment. Techniques such as Density Functional Theory (DFT) can be employed to calculate theoretical NMR chemical shifts. By comparing the computationally predicted spectra with the experimental data, a more confident assignment of complex or overlapping signals can be achieved. This approach is particularly valuable in confirming the stereochemical arrangement of the molecule, as different stereoisomers can exhibit subtle but distinct differences in their NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡N, O-H stretches)semanticscholar.orgsigmaaldrich.com

Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. copbela.org

A strong and sharp absorption band is typically observed in the range of 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. rsc.orgcopbela.org The presence of the hydroxyl group (-OH) is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orgyoutube.com The broadness of this peak is indicative of hydrogen bonding. libretexts.org Other significant peaks include those for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹). copbela.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3072–3431 | -OH | Stretching (broad, H-bonded) |

| 2923 | C-H | Stretching (aliphatic) |

| 2243 | C≡N | Stretching (nitrile) |

| Data from KBr pellet rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysissemanticscholar.orgsigmaaldrich.com

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing further structural confirmation. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 147.17 g/mol . nih.gov

Electron impact ionization (EI) typically leads to fragmentation of the molecule. Common fragmentation pathways for this compound would involve the loss of small neutral molecules. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols. libretexts.org Another likely fragmentation is the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methylene carbon, leading to the formation of a stable benzylic cation. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. uni-saarland.dewhitman.edu

Chromatographic Methods for Enantiomeric Purity Determinationsemanticscholar.org

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chromatographic methods are crucial for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)semanticscholar.org

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the enantiomeric separation of chiral compounds like this compound. humanjournals.comresearchgate.netrsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. humanjournals.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad enantioselectivity for a variety of compounds. nih.govphenomenex.com

The separation is achieved through transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase. humanjournals.com By carefully selecting the appropriate chiral column and mobile phase, a baseline separation of the two enantiomers can be achieved, allowing for the accurate determination of the enantiomeric excess (ee) of a given sample. sigmaaldrich.comnih.gov This is particularly important in pharmaceutical contexts where the different enantiomers of a chiral drug can have distinct pharmacological activities. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). afmps.be Its application is particularly relevant for the enantioselective separation of molecules like this compound. SFC leverages a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.govshimadzu.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid mobile phases. chromatographyonline.comchromatographytoday.com This results in shorter analysis times, reduced solvent consumption, and lower back pressure, making it a "green" and efficient technology. shimadzu.comselvita.com

For the chiral separation of this compound, the direct approach using Chiral Stationary Phases (CSPs) is the most common strategy. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are widely used and have demonstrated high success rates in resolving enantiomers. chiraltech.comnih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers of the analyte and the chiral selector of the stationary phase. chromatographyonline.comchromatographytoday.com

To achieve optimal separation, a polar organic solvent, known as a modifier, is typically added to the CO₂ mobile phase. Protic alcohols like methanol, ethanol, and isopropanol (B130326) are preferred modifiers as they can improve peak shape and elution strength. chromatographyonline.comchiraltech.com The choice of modifier and its concentration are critical parameters that are optimized to achieve the desired resolution. nih.govresearchgate.net

Table 1: Typical Parameters for SFC Chiral Separation of this compound

| Parameter | Typical Value / Condition | Purpose & Rationale |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD, Chiralcel® OD) | Provides the chiral environment necessary for enantiomeric recognition and separation. nih.gov |

| Mobile Phase | Supercritical CO₂ with an organic modifier | CO₂ is the primary, non-polar mobile phase; the modifier adjusts polarity and elution strength. nih.gov |

| Modifier | Methanol or Ethanol (2% - 40% gradient) | Alcohols are effective modifiers for improving solubility and interacting with the stationary phase. chromatographyonline.comchiraltech.com |

| Flow Rate | 2 - 5 mL/min | Higher flow rates than HPLC are possible due to the low viscosity of the mobile phase, enabling faster analysis. chromatographytoday.com |

| Back Pressure | 100 - 200 bar | Maintained to ensure the CO₂ remains in a supercritical state, which is crucial for its unique fluid properties. afmps.be |

| Temperature | 35 - 40 °C | Affects mobile phase density and interaction kinetics, optimized to maximize selectivity and resolution. afmps.be |

| Detection | UV (e.g., at 220 nm) or Mass Spectrometry (MS) | UV detection is common for aromatic compounds; MS provides mass information for confirmation. molnar-institute.com |

Chiroptical Spectroscopy (e.g., Polarimetry, Circular Dichroism) for Enantiomeric Excess Monitoring

Chiroptical spectroscopy techniques are indispensable for determining the enantiomeric composition of chiral substances like this compound. These methods measure the differential interaction of chiral molecules with polarized light.

Polarimetry is a traditional technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are used to determine the concentration of an enantiomer in a sample and to calculate the enantiomeric excess (e.e.).

Circular Dichroism (CD) Spectroscopy is a more sophisticated method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than polarimetry. For quantitative analysis, the CD signal at a specific wavelength is proportional to the concentration of the enantiomer. By comparing the CD spectrum of a mixture to that of a pure enantiomer standard, the enantiomeric excess can be accurately determined. nih.gov Numerical methods, often combining UV and CD spectra, can be employed to generate reference spectra for pure enantiomers and subsequently calculate the e.e. of unknown samples with high accuracy. nih.gov

These spectroscopic techniques are vital for monitoring the progress of asymmetric syntheses or chiral separations, providing rapid feedback on the enantiomeric purity of the product.

Table 2: Comparison of Chiroptical Techniques for Enantiomeric Excess (e.e.) Monitoring

| Feature | Polarimetry | Circular Dichroism (CD) Spectroscopy |

| Principle | Measures the rotation of plane-polarized light. | Measures the differential absorption of left and right circularly polarized light. nih.gov |

| Output | A single value of optical rotation (°). | A full spectrum showing CD signal vs. wavelength (nm). |

| Information | Provides a measure of bulk enantiomeric purity. | Provides structural information and a more sensitive measure of purity. nih.gov |

| Requirement | Requires a known specific rotation for the pure enantiomer. | Requires a reference spectrum of the pure enantiomer for accurate e.e. calculation. nih.gov |

| Application | Rapid, routine quality control for known compounds. | Detailed research, structural analysis, and monitoring complex reactions. |

Biological and Biochemical Research Perspectives

Substrate Utilization in Enzyme-Catalyzed Reactions

3-Hydroxy-3-phenylpropanenitrile serves as a valuable substrate in a variety of enzyme-catalyzed reactions, primarily for the synthesis of enantiomerically pure compounds. nih.govnih.gov Biocatalysis, leveraging the high stereoselectivity, regioselectivity, and chemoselectivity of enzymes, presents a sustainable and efficient alternative to traditional chemical synthesis. nih.gov

One of the most notable applications is in the kinetic resolution of racemic this compound. nih.govnih.gov For instance, lipase (B570770) from Pseudomonas fluorescens has been effectively used to resolve a racemic mixture of this compound through transesterification. nih.govnih.gov This process is crucial for obtaining the pure (S)-enantiomer, a key intermediate in the synthesis of the antidepressant fluoxetine (B1211875). nih.govnih.gov To enhance the efficiency and stability of the enzyme, this reaction is often carried out with the lipase immobilized on supports like modified silica (B1680970) nanoparticles, sometimes in the presence of ionic liquids. nih.govnih.gov

The versatility of this compound as a substrate extends to other enzymatic reactions as well. It is utilized in studies involving dihydroisoxazoles, where it can be transformed into (S)-3-hydroxy-3-phenylpropanenitrile with a high enantiomeric excess, highlighting its importance in asymmetric synthesis. Furthermore, various microorganisms can convert specific substrates into (R)-3-hydroxy-3-phenylpropanenitrile with high yield and stereoselectivity through bioreduction reactions.

Investigations into Metabolic Pathways and Biotransformations

Research into the metabolic pathways and biotransformations of this compound is crucial for understanding its biological fate and potential applications. The compound is actively used in enzyme-catalyzed reactions to probe and understand various metabolic pathways.

Studies have shown that 3-hydroxy-3-phenylpropanoic acid, a related compound, is a metabolite of phenylalanine and an intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants like cucumber and Nicotiana attenuata. nih.gov This suggests that the metabolic pathways involving the 3-phenylpropanenitrile backbone are significant in plant biochemistry. nih.gov

In the context of biotransformations, the focus has been on the enzymatic conversion of precursor molecules to yield chiral this compound. For example, the biotransformation of various aryl, alkyl, and spiro epoxides using halohydrin dehalogenases can produce the corresponding chiral β-hydroxy nitriles, including this compound, in good yields and with excellent optical purity. figshare.com These biocatalytic strategies offer a green and efficient route for the synthesis of these valuable chiral intermediates. figshare.comresearchgate.net

Molecular Interactions with Biological Targets

The biological activity of this compound is intrinsically linked to its molecular interactions with various biological targets, including enzymes and receptors. The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group, along with a chiral center, dictates its binding affinity and specificity. nih.gov

Enzyme-Substrate Binding Mechanisms

The interaction between this compound and enzymes is a key area of study. The binding of this substrate to an enzyme's active site is the initial step in any enzyme-catalyzed reaction. The specific orientation of the substrate within the active site, governed by non-covalent interactions, is critical for the subsequent catalytic conversion.

Enzyme-catalyzed reactions can proceed through different mechanisms, such as sequential or ping-pong mechanisms. reddit.comjackwestin.com In a sequential mechanism, all substrates must bind to the enzyme before the reaction proceeds. reddit.comjackwestin.com This can be random, where the order of substrate binding does not matter, or ordered, where there is a specific sequence of binding. jackwestin.com In contrast, a ping-pong (or double-displacement) mechanism involves the binding of the first substrate and the release of the first product before the second substrate binds. libretexts.org

While specific studies detailing the precise binding mechanism of this compound with every enzyme are not extensively available, the principles of enzyme kinetics provide a framework for understanding these interactions. For example, in the lipase-catalyzed resolution of this compound, the substrate binds to the active site of the lipase, where the hydroxyl group is acylated in a stereoselective manner. nih.gov

Receptor Interaction Studies

The structural features of this compound make it a candidate for interaction with various biological receptors. Its role as a precursor to pharmaceuticals like fluoxetine and atomoxetine (B1665822) underscores its potential to interact with neurotransmitter systems. Fluoxetine, for example, is a selective serotonin (B10506) reuptake inhibitor (SSRI), and its efficacy is dependent on its interaction with the serotonin transporter. nih.gov The stereochemistry of the precursor, this compound, is therefore critical for the final drug's activity. nih.govnih.gov

The hydroxyl and nitrile groups of this compound can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to receptor sites. While direct receptor interaction studies for this compound itself are not as widely documented as for its derivatives, its structural similarity to known biologically active molecules suggests its potential for such interactions.

Role of Stereochemistry in Biological Recognition and Activity

The stereochemistry of this compound is of paramount importance in its biological recognition and activity. nih.gov As a chiral molecule, it exists as two enantiomers, (R)-3-hydroxy-3-phenylpropanenitrile and (S)-3-hydroxy-3-phenylpropanenitrile. biosynth.com These enantiomers can exhibit significantly different biological activities due to the three-dimensional arrangement of their atoms.

Biological systems, particularly enzymes and receptors, are themselves chiral. This inherent chirality leads to stereospecific interactions, where one enantiomer of a substrate or ligand may bind much more effectively than the other. This principle is clearly demonstrated in the enzymatic resolution of this compound, where enzymes like lipase from Pseudomonas fluorescens selectively act on one enantiomer, allowing for their separation. nih.govnih.gov